molecular formula C5H10F3NO B2386898 3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL CAS No. 1391135-52-6

3-Amino-4,4,4-trifluoro-3-methylbutan-1-OL

Cat. No.: B2386898
CAS No.: 1391135-52-6
M. Wt: 157.136
InChI Key: UCOBMSAUHJUTDE-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-3-methylbutan-1-ol, also known as ATFMBO, is a synthetic compound. It has a molecular formula of C5H10F3NO and a molecular weight of 157.14 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Mechanism of Action

The mechanism of action for 3-Amino-4,4,4-trifluoro-3-methylbutan-1-ol is not specified in the search results. It’s often used in the preparation of drug candidates containing hindered amine motifs .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-amino-4,4,4-trifluoro-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-4(9,2-3-10)5(6,7)8/h10H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBMSAUHJUTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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